molecular formula C12H19NO2 B15311959 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine

2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine

Cat. No.: B15311959
M. Wt: 209.28 g/mol
InChI Key: BANIOZCZPAHLKU-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxyethoxy group and a p-tolyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(2-Methoxyethoxy)ethanol and p-toluidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts may include acids or bases.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Halogens or other nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxides or ketones.

    Reduction: May produce primary or secondary amines.

    Substitution: Can result in halogenated derivatives or other substituted products.

Scientific Research Applications

2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanamine: Lacks the p-tolyl group, resulting in different chemical properties.

    1-(p-Tolyl)ethan-1-amine: Does not have the methoxyethoxy group, leading to variations in reactivity and applications.

Uniqueness

2-(2-Methoxyethoxy)-1-(p-tolyl)ethan-1-amine is unique due to the presence of both the methoxyethoxy and p-tolyl groups, which confer specific chemical and physical properties that are valuable in various applications.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2-methoxyethoxy)-1-(4-methylphenyl)ethanamine

InChI

InChI=1S/C12H19NO2/c1-10-3-5-11(6-4-10)12(13)9-15-8-7-14-2/h3-6,12H,7-9,13H2,1-2H3

InChI Key

BANIOZCZPAHLKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(COCCOC)N

Origin of Product

United States

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